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Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 1-
(4-(4-bromophenoxy)phenyl)ethanone. Despite its relevance in pharmaceutical and

materials science, a thorough review of publicly accessible scientific literature and databases

reveals a notable absence of experimentally determined thermochemical data, such as

enthalpy of formation, combustion, and sublimation. This guide summarizes the available

physical data and outlines the established experimental and computational methodologies that

are pivotal for determining these crucial thermodynamic parameters. The content is designed to

be a valuable resource for researchers, enabling them to understand the necessary

experimental workflows and theoretical approaches for characterizing this and similar

compounds.

Introduction
1-(4-(4-Bromophenoxy)phenyl)ethanone, also known as 4'-(4-bromophenoxy)acetophenone,

is a halogenated aromatic ketone.[1] Its molecular structure, featuring a bromophenoxy group,

makes it a valuable intermediate in the synthesis of various organic compounds.

Understanding its thermochemical properties is essential for process development, safety
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analysis, and computational modeling in drug discovery and materials science. This document

consolidates the known physical characteristics of this compound and provides a detailed

description of the standard methodologies for determining its key thermochemical properties.

Physicochemical Properties
While extensive experimental thermochemical data is not readily available, some fundamental

physicochemical properties of 1-(4-(4-bromophenoxy)phenyl)ethanone have been

documented. These are summarized in Table 1.

Property Value Reference

Molecular Formula C₁₄H₁₁BrO₂ [1]

Molecular Weight 291.14 g/mol [1]

CAS Number 54916-27-7 [1]

Appearance Pale yellow crystals [1]

Melting Point 69-75 °C [1]

Purity ≥ 99% (HPLC) [1]

Experimental Determination of Thermochemical
Properties
The determination of the thermochemical properties of a compound like 1-(4-(4-
bromophenoxy)phenyl)ethanone requires precise calorimetric and analytical techniques. The

following sections detail the standard experimental protocols for measuring key

thermochemical parameters.

Enthalpy of Combustion and Formation
The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical quantity. For

organic compounds, it is typically determined indirectly from the experimentally measured

enthalpy of combustion (ΔcH°).

Experimental Protocol: Combustion Calorimetry
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Combustion calorimetry, particularly using a bomb calorimeter, is the primary method for

determining the enthalpy of combustion of solid and liquid organic compounds.[2][3] For

halogenated compounds, specific considerations are necessary to ensure complete

combustion and to account for the formation of halogenated products.

Sample Preparation: A precisely weighed pellet of the sample (typically 0.5-1.5 g) is placed

in a crucible within a high-pressure stainless steel vessel, known as a "bomb."

Auxiliary Substance: A known amount of a combustion aid, such as benzoic acid or mineral

oil, may be used to ensure complete combustion.

Bomb Sealing and Pressurization: The bomb is sealed and pressurized with pure oxygen to

approximately 30 atm. A small, known amount of water is often added to the bomb to ensure

that the combustion products are in their standard states.

Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated

calorimeter. The system is allowed to reach thermal equilibrium.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through a

fuse wire. The temperature of the water in the calorimeter is monitored with high precision as

a function of time before, during, and after the combustion.

Data Analysis: The temperature change is corrected for heat exchange with the surroundings

to determine the adiabatic temperature rise. The energy equivalent of the calorimeter system

(calorimeter constant) is determined by burning a standard substance with a precisely known

enthalpy of combustion, such as benzoic acid.

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated

from the corrected temperature rise, the calorimeter constant, and corrections for the

combustion of the fuse wire and any auxiliary substances. For halogenated compounds,

corrections for the formation of hydrobromic acid are also necessary.

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated

from the standard enthalpy of combustion using Hess's Law, along with the known standard

enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).
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Workflow for Determining Enthalpy of Formation
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Enthalpy of Sublimation
The enthalpy of sublimation (ΔsubH°) is the energy required for a substance to transition from

the solid to the gaseous state. It is crucial for deriving the gas-phase enthalpy of formation from

the solid-phase value.

Experimental Protocol: Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for determining the vapor pressure of

solids with low volatility.[4][5][6][7][8] The enthalpy of sublimation can then be derived from the

temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Sample Loading: A small amount of the crystalline sample is placed in a Knudsen cell, which

is a small, thermostated container with a very small orifice of known area.

High Vacuum: The cell is placed in a high-vacuum chamber.

Temperature Control: The temperature of the cell is precisely controlled and varied over a

range.

Mass Loss Measurement: At a given temperature, the rate of mass loss of the sample due to

effusion of vapor through the orifice is measured with a high-precision microbalance.

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of

mass loss using the Knudsen equation.

Data Analysis: The vapor pressure is measured at several different temperatures. A plot of

ln(P) versus 1/T yields a straight line, and the enthalpy of sublimation is calculated from the

slope of this line according to the Clausius-Clapeyron equation.
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Workflow for Determining Enthalpy of Sublimation
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Enthalpy of Fusion
The enthalpy of fusion (ΔfusH°) is the heat absorbed by a substance when it melts at a

constant temperature.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the enthalpy of

fusion and other thermal transitions.[9][10][11][12]

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is

hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a

reference.

DSC Analysis: The sample and reference pans are placed in the DSC instrument and

subjected to a controlled temperature program, which includes heating at a constant rate

through the melting point of the substance.

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain

the sample and reference at the same temperature. As the sample melts, it absorbs heat,

resulting in an endothermic peak on the DSC thermogram.

Data Analysis: The enthalpy of fusion is determined by integrating the area of the melting

peak. The instrument is calibrated using a standard material with a known enthalpy of fusion,

such as indium.
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Workflow for Determining Enthalpy of Fusion

Sample Preparation & Sealing in Pan

DSC Instrument Setup (Sample & Reference)

Controlled Heating Program

Measure Differential Heat Flow

Integrate Melting Peak Area

Determine Enthalpy of Fusion (ΔfusH°)

Click to download full resolution via product page

Workflow for Determining Enthalpy of Fusion

Computational Thermochemistry
In the absence of experimental data, computational methods provide a powerful alternative for

estimating thermochemical properties. High-level ab initio quantum chemistry methods can

predict enthalpies of formation with a high degree of accuracy.
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Theoretical Approaches

Gaussian-n (Gn) Theories: Methods like G3 and G4 are composite procedures that

approximate a high-level calculation by a series of lower-level calculations.[13][14][15][16]

They are designed to yield thermochemical data close to experimental accuracy.

Complete Basis Set (CBS) Methods: Techniques such as CBS-QB3 and CBS-APNO are

also composite methods that extrapolate to the complete basis set limit to achieve high

accuracy for thermochemical properties.[17][18][19][20]

These computational approaches involve geometry optimization, frequency calculations to

obtain zero-point vibrational energies and thermal corrections, and a series of single-point

energy calculations with large basis sets. The calculated total atomization energy can then be

used to derive the gas-phase enthalpy of formation.

Conclusion
While experimental thermochemical data for 1-(4-(4-bromophenoxy)phenyl)ethanone are

currently lacking in the public domain, this guide provides the necessary framework for its

determination. The detailed experimental protocols for combustion calorimetry, the Knudsen

effusion method, and differential scanning calorimetry outline the standard procedures for

measuring the enthalpy of formation, sublimation, and fusion, respectively. Furthermore, the

highlighted computational methods offer a robust alternative for obtaining reliable estimates of

these crucial properties. This information is intended to support future research and

development involving this and structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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